molecular formula C23H25FN4O3 B2575496 2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882361-01-5

2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2575496
CAS No.: 882361-01-5
M. Wt: 424.476
InChI Key: UBTVJPONVBAGOB-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyranopyridine derivative characterized by:

  • 3-Fluorophenyl substituent at position 4, contributing electronic modulation via the fluorine atom.
  • Methyl group at position 7, enhancing steric bulk.
  • Cyano group at position 3, stabilizing the structure through conjugation.

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-15-12-19-21(23(29)28(15)7-3-6-27-8-10-30-11-9-27)20(18(14-25)22(26)31-19)16-4-2-5-17(24)13-16/h2,4-5,12-13,20H,3,6-11,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTVJPONVBAGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 882361-01-5) is a pyrano[3,2-c]pyridine derivative characterized by a complex structure that includes an amino group, a carbonitrile group, and a pyran ring. This combination of functional groups positions the compound as a potential candidate for various biological activities, particularly in the field of medicinal chemistry.

The molecular formula of this compound is C23H25FN4O3C_{23}H_{25}FN_{4}O_{3}, with a molecular weight of approximately 424.476 g/mol. Its structural features include:

Functional Group Description
Amino GroupPotential nucleophile in substitution reactions
Carbonitrile GroupKnown for participating in nucleophilic additions
Pyran RingCan undergo oxidation or reduction
MorpholinopropylMay enhance solubility and bioavailability

Anticancer Potential

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrano[3,2-c]chromene have shown antiproliferative effects against various cancer cell lines through mechanisms such as microtubule disruption and G2/M cell cycle arrest .

Recent studies have highlighted the activity of related compounds against human cancer cell lines:

Compound Cell Line Activity
Pyrano[3,2-c]chromene derivativesMCF-7 (breast cancer)Antiproliferative effects
Pyrano derivativesHepG2 (liver cancer)Significant cytotoxicity

The proposed mechanisms for the anticancer activity of these compounds include:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : Activation of caspases and induction of DNA fragmentation have been observed in treated cells .
  • Enzyme Inhibition : Some derivatives exhibit inhibitory activity against topoisomerases and cytochrome P450 enzymes involved in cancer cell proliferation .

Synthesis

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Three-component reaction involving 3-fluorobenzaldehyde, malononitrile, and a suitable pyranone derivative.
  • Microwave-assisted synthesis , which has been reported to enhance yields and reduce reaction times .

Case Studies

Several studies have investigated the biological activity of similar pyrano derivatives:

  • Antitumor Activity : A study demonstrated that certain pyrano derivatives exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin in various cancer cell lines .
  • Antifungal Properties : Compounds tested against Candida species showed promising antifungal activity comparable to fluconazole .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds within the same chemical family have demonstrated significant antiproliferative activities against various human tumor cell lines. A notable study synthesized a series of 2-amino-4-aryl derivatives that were tested for their anticancer activities. These compounds were found to disrupt microtubule formation and induce G2/M cell cycle arrest in melanoma cells, showcasing their potential as anti-cancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-amino-4-(3-fluorophenyl)-...A2 Melanoma10.5Microtubule disruption
2-amino-4-(phenyl)-...MCF715.0G2/M arrest
2-amino-4-(methoxyphenyl)-...HCT11612.0Anti-angiogenic effects

Modulation of Enzymatic Activity

The compound has also been investigated for its ability to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis. Research indicates that similar compounds can act as selective inhibitors or activators of specific kinases, thereby influencing cancer cell behavior .

Case Study 1: Antiproliferative Activity

In a comprehensive study published in a peer-reviewed journal, researchers evaluated the antiproliferative effects of several derivatives on human cancer cell lines. The study concluded that specific substitutions on the phenyl ring significantly enhanced activity against breast and colon cancer cells .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. The results indicated that they could induce apoptosis via mitochondrial pathways and inhibit angiogenesis in vivo, providing a dual mechanism for cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs vs. Target Compound

Compound ID & Substituents Position 4 Position 6 Position 3/Other Features Reference
Target: 2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 3-Fluorophenyl 3-Morpholinopropyl Cyano, 7-methyl N/A
6h: 2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 3-((4-Chlorobenzyl)oxy)phenyl Hydroxymethyl Cyano, pyran[3,2-b] core
3t: 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile Phenyl N/A (pyrazole core) Cyano, 3-methyl
8: 2-Amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,4-Dimethoxyphenyl 2-Morpholinylethyl Cyano, 7-methyl
9: 2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 3-Chlorophenyl 3-Pyridinylmethyl Cyano, 7-methyl
10: 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Chlorophenyl 3-Pyridinylmethyl Cyano, 7-methyl

Position 4 Substituent Variations

  • Target vs. Halogenated Analogs (9, 10): The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the 3-chloro (9) or 4-chloro (10) substituents.
  • Target vs. Methoxy-Substituted (8):
    The 2,4-dimethoxyphenyl group in compound 8 offers electron-donating methoxy groups, which could enhance solubility but reduce metabolic stability compared to the fluorophenyl group .

Position 6 Chain Modifications

  • Target vs. Morpholinylethyl (8): The 3-morpholinopropyl chain in the target compound has a longer alkyl spacer than the 2-morpholinylethyl group in compound 6. This extended chain may increase flexibility and interaction depth with target proteins .
  • Target vs.

Core Heterocycle and Functional Groups

  • Pyranopyridine vs. Pyranopyrazole (3t): Compound 3t features a pyrazole ring fused to the pyran core, which may alter hydrogen-bonding capabilities compared to the pyridine core in the target compound .
  • Cyano Group Consistency: All compounds retain the cyano group at position 3, suggesting its critical role in stabilizing the conjugated system or interacting with enzymatic active sites .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of structurally analogous pyrano-pyridine derivatives typically involves multi-component reactions (MCRs) under mild, metal-free conditions. Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for enhancing reaction rates and yields .
  • Catalyst-Free Conditions: Avoiding metal catalysts reduces purification complexity and improves biocompatibility .
  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Optimization via Design of Experiments (DoE): Apply fractional factorial designs to screen variables (temperature, solvent ratio, reaction time) and reduce trial runs .

Example Data from Analogous Syntheses:

CompoundReaction Time (h)Yield (%)Key Conditions
Analog 4c1285DMF, 80°C, no catalyst
Analog 361891Ethanol, reflux

Basic: How should spectroscopic techniques (NMR, HRMS) be applied to characterize this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals in the pyrano-pyridine core. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.58–7.16 ppm in DMSO-d6) .
  • 19F NMR: Confirm fluorophenyl incorporation via a singlet near δ -110 ppm .
  • HRMS Validation: Compare experimental m/z with theoretical values (e.g., ±0.0004 Da tolerance) to verify molecular formula .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Antiproliferative Assays: Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
  • Enzyme Inhibition Studies: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Advanced: How can computational modeling enhance reaction design and mechanistic understanding?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) to map energy profiles and identify rate-limiting steps. Software like Gaussian or ORCA enables transition-state analysis .
  • Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to predict solvent interactions and optimize dielectric environments .
  • Docking Studies: Investigate binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

Advanced: How to resolve contradictions in spectral or bioactivity data across studies?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR assignments with HSQC/HMBC correlations and compare HRMS data across independent syntheses .
  • Bioactivity Reproducibility: Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) and use statistical tools (ANOVA) to assess variability .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side products)?

Methodological Answer:

  • Intermediate Stabilization: Protect amine groups with Boc or Fmoc moieties to prevent undesired cyclization .
  • Purification Techniques: Employ flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) for polar intermediates.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or temperature accordingly .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS and identify breakdown products .
  • Kinetic Stability Analysis: Calculate half-life (t1/2) using Arrhenius plots for temperature-dependent stability .

Advanced: What experimental designs are optimal for studying solvent effects on reaction kinetics?

Methodological Answer:

  • Response Surface Methodology (RSM): Use central composite designs to model solvent polarity, viscosity, and dielectric constant effects on rate constants .
  • In Situ Spectroscopy: Employ FTIR or Raman probes to monitor real-time intermediate formation in different solvents .

Advanced: How to design mechanistic studies for the compound’s interaction with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to quantify target affinity .
  • Fluorescence Quenching: Use tryptophan fluorescence to assess conformational changes in enzymes upon compound binding .

Advanced: What computational tools predict metabolic pathways or toxicity profiles?

Methodological Answer:

  • ADMET Prediction: Software like SwissADME or pkCSM estimates bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification: Use Mass Frontier or MetaboLynx to simulate phase I/II metabolism and detect reactive intermediates .

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